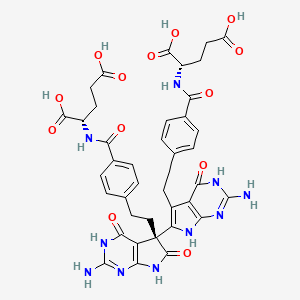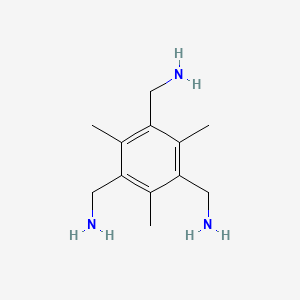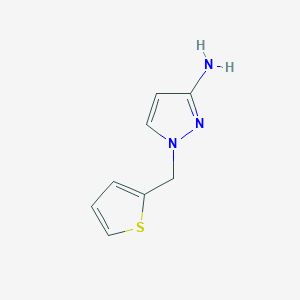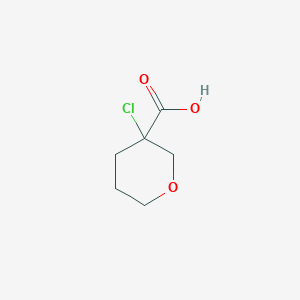
3-Chlorooxane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorooxane-3-carboxylic acid is an organic compound that belongs to the class of carboxylic acids. Carboxylic acids are characterized by the presence of a carboxyl group (-COOH). This compound is notable for its unique structure, which includes a chlorine atom attached to an oxane ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorooxane-3-carboxylic acid can be achieved through several methods:
Oxidation of Alkylbenzenes: This method involves the oxidation of alkylbenzenes using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) to form the carboxylic acid.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide (CO₂) followed by acid hydrolysis to produce carboxylic acids.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes or the hydrolysis of nitriles. These methods are chosen for their efficiency and cost-effectiveness in producing high yields of the desired compound.
Chemical Reactions Analysis
3-Chlorooxane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or other derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.
Substitution: The chlorine atom in the oxane ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include thionyl chloride (SOCl₂) for substitution reactions and strong acids or bases for oxidation and reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Chlorooxane-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chlorooxane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes . The chlorine atom in the oxane ring can also affect the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
3-Chlorooxane-3-carboxylic acid can be compared with other carboxylic acids such as acetic acid, propionic acid, and butyric acid . While these compounds share the carboxyl functional group, this compound is unique due to the presence of the chlorine atom and the oxane ring, which confer distinct chemical properties and reactivity .
List of Similar Compounds
Acetic Acid (Ethanoic Acid): CH₃COOH
Propionic Acid (Propanoic Acid): CH₃CH₂COOH
Butyric Acid (Butanoic Acid): CH₃(CH₂)₂COOH
Lactic Acid (2-Hydroxypropanoic Acid): CH₃CH(OH)COOH
Oxalic Acid (Ethanedioic Acid): HO₂CCO₂H
Properties
Molecular Formula |
C6H9ClO3 |
|---|---|
Molecular Weight |
164.59 g/mol |
IUPAC Name |
3-chlorooxane-3-carboxylic acid |
InChI |
InChI=1S/C6H9ClO3/c7-6(5(8)9)2-1-3-10-4-6/h1-4H2,(H,8,9) |
InChI Key |
OZEBFLWNIRDOMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)(C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



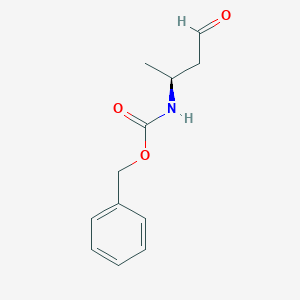

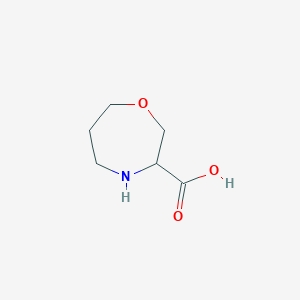
![2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B13062556.png)
![3-(4H,5H,6H-Cyclopenta[B]thiophen-2-YL)-1H-pyrazol-5-amine](/img/structure/B13062567.png)

![5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B13062581.png)

![1-(2-aminoethyl)-3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13062611.png)
![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13062615.png)
